molecular formula C18H13ClFN5 B2769314 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-64-1

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2769314
CAS No.: 890937-64-1
M. Wt: 353.79
InChI Key: WMEBOKGSKKJZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a 4-fluorophenylamine substituent at the 4-position. The compound’s molecular formula is C19H15ClFN5 (MW: 363.81 g/mol), with the 4-fluorophenyl group contributing electron-withdrawing properties that may enhance binding affinity to kinase targets .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5/c1-11-2-3-12(19)8-16(11)25-18-15(9-23-25)17(21-10-22-18)24-14-6-4-13(20)5-7-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEBOKGSKKJZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pyrazolo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes both chloro and fluorinated aromatic moieties, which may influence its pharmacological properties.

The molecular formula of this compound is C21H17ClFN5O2SC_{21}H_{17}ClFN_5O_2S with a molecular weight of approximately 457.9 g/mol. The compound's structure allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

PropertyValue
Molecular FormulaC21H17ClFN5O2S
Molecular Weight457.9 g/mol
IUPAC NameN'-(5-chloro-2-methylphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
InChI KeyXPLWBSAPWOQPEK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the pyrazolo[3,4-d]pyrimidine core suggests potential inhibition of various kinases and other enzymatic pathways involved in cell proliferation and signaling.

Potential Targets:

  • Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs are crucial in cancer therapy as they regulate the cell cycle.
  • Protein kinases : The compound may modulate signaling pathways that are often dysregulated in cancer.

Anticancer Activity

Research indicates that pyrazolo-pyrimidines exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines:

  • HeLa Cells : Compounds with similar structures have demonstrated inhibition of cellular proliferation with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, respectively .
  • A431 Vulvar Carcinoma : Analogous compounds have been reported to inhibit cell migration and invasion significantly .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of pyrazolo derivatives. For example, related compounds have exhibited antibacterial activity against Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Studies

  • Anticancer Evaluation :
    A study conducted on a series of pyrazolo-pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro. The compound under investigation was found to induce apoptosis in cancer cells by activating specific apoptotic pathways.
    • Cell Lines Tested : HeLa, HCT116, A375
    • Findings : Significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Testing :
    Another study evaluated the antibacterial efficacy of structurally related compounds against common pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth.
    • Pathogen Tested : Staphylococcus aureus
    • Results : Minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : It is believed to inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
  • Case Study Results :
    • Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
    • IC50 Values :
      Cell LineIC50 (µM)
      A54912.5
      MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly targeting androgen receptor-dependent cancers such as prostate cancer .

Anti-inflammatory Effects

The structure of 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests potential anti-inflammatory properties.

  • Mechanism : It may exert its effects through the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.
  • Preliminary Findings : Initial studies have shown the compound to reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives within the pyrazolo[3,4-d]pyrimidine class have demonstrated efficacy against bacterial strains.

  • Research Insights : The compound's structure allows for interactions with bacterial enzymes, potentially leading to antimicrobial activity.
  • Case Study : In vitro tests against common bacterial strains have shown promising results, warranting further investigation into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs:

Substitutions at the 1-Position and 4-Amine Group

Compound Name Molecular Formula 1-Position Substituent 4-Amine Substituent Key Properties/Activities Reference ID
1-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) C19H15ClFN5 5-Chloro-2-methylphenyl 4-Fluorophenyl Potential kinase inhibition; structural similarity to S29
1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K405-3458) C19H16ClN5O 5-Chloro-2-methylphenyl 4-Methoxyphenyl Methoxy group increases electron density; reduced kinase affinity compared to fluoro analog
S29: 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C21H18Cl2FN5 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl Neuroblastoma-specific activity (IC50: 5.74 ng/mL); delivered via GO nanosheets for reduced toxicity
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) C20H17N5Cl2S 2-Chloro-2-phenylethyl 2-Chlorophenyl Methylthio substitution enhances lipophilicity; moderate antibacterial activity
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C17H17ClN6O 4-Chlorobenzyl 2-Methoxyethyl Methoxyethyl improves solubility; unconfirmed kinase inhibition

Key Research Findings

Neuroblastoma Targeting: S29 demonstrates potent activity against SK-N-BE(2) cells at 5.74 ng/mL when delivered via graphene oxide (GO) nanosheets, minimizing systemic toxicity .

Antibacterial Activity: Pyrazolo[3,4-d]pyrimidines with sulfonyl or thioether groups (e.g., compound 11) inhibit Staphylococcus aureus (MIC: ~1–4 µg/mL) .

Kinase Selectivity: Substituents at the 1- and 4-positions critically influence target specificity. For example, tert-butyl groups in 1NA-PP1 confer PKC inhibition, absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.